1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806175
InChI: InChI=1S/C8H7Cl2FS/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3
SMILES:
Molecular Formula: C8H7Cl2FS
Molecular Weight: 225.11 g/mol

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol

CAS No.:

Cat. No.: VC17806175

Molecular Formula: C8H7Cl2FS

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-thiol -

Specification

Molecular Formula C8H7Cl2FS
Molecular Weight 225.11 g/mol
IUPAC Name 1-(2,4-dichloro-5-fluorophenyl)ethanethiol
Standard InChI InChI=1S/C8H7Cl2FS/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-4,12H,1H3
Standard InChI Key SVMHGEDCHQFVEQ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=C(C=C1Cl)Cl)F)S

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a thiol (-SH) group attached to an ethane backbone, which is further substituted with a 2,4-dichloro-5-fluorophenyl aromatic ring. The molecular formula is C₈H₇Cl₂FS, with a molecular weight of 237.11 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, F=19.00, S=32.07) . The SMILES notation CC(C1=C(C=C(C=C1Cl)Cl)F)S delineates the connectivity: a central ethane-thiol group bonded to a phenyl ring with chlorine atoms at positions 2 and 4 and a fluorine atom at position 5 .

Electronic and Steric Effects

The electron-withdrawing chlorine and fluorine substituents on the aromatic ring induce significant electronic effects. The meta-fluorine and ortho/para-chlorine groups create a polarized aromatic system, enhancing the electrophilicity of adjacent carbon atoms. This polarization facilitates nucleophilic aromatic substitution reactions, a property exploited in synthetic applications .

Synthetic Methodologies

Purification Challenges

Thiols are prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during purification. Techniques such as column chromatography under anaerobic conditions or distillation at reduced pressure are recommended to isolate the compound .

Physicochemical Properties

PropertyValue/Description
Boiling PointEstimated 245–260°C (extrapolated)
SolubilityLow in water (<0.1 g/L); soluble in DMSO, ethanol
pKa (Thiol)~10.5 (typical for aliphatic thiols)
LogP~3.2 (predicted via XLOGP3)

The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, a desirable trait in agrochemical and pharmaceutical candidates .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesReactivity Profile
1-(2-Chlorophenyl)ethane-1-thiolSingle chlorine substituentLower electrophilicity
1-(4-Fluorophenyl)ethane-1-thiolFluorine at para positionEnhanced metabolic stability
1-(2,4-Dibromophenyl)ethane-1-thiolBromine substituentsHigher molecular weight

The dichloro-fluorine substitution pattern in the target compound uniquely balances electron withdrawal and steric bulk, optimizing it for interactions with hydrophobic enzyme pockets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator